Lipophilicity Advantage Over Saturated Analogs
The target compound exhibits an XLogP3 of 2.3, which is 0.2 log units higher than 2-(dimethylamino)benzoxazole (XLogP3 = 2.1) and 1.2 log units higher than 2-benzoxazoleethanamine (XLogP3 = 1.1) [1]. This difference corresponds to an approximately 16-fold higher octanol/water partition coefficient versus the primary-amine analog, predicting superior passive membrane permeability [2]. The increased lipophilicity arises from the vinyl spacer, which adds two sp² carbons without introducing hydrogen-bond donors.
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2-(Dimethylamino)benzoxazole (CAS 13858-89-4): XLogP3 = 2.1; 2-Benzoxazoleethanamine (CAS 177407-15-7): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. dimethylamino analog; ΔXLogP3 = +1.2 vs. primary amine analog (≈16-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2021.05.07 release |
Why This Matters
Higher lipophilicity with zero H-bond donors predicts improved passive membrane permeability, a critical parameter for cell-based assays and in vivo probe development.
- [1] PubChem Computed Properties: CID 14972993 (XLogP3 = 2.3), CID 271428 (XLogP3 = 2.1), CID 23008875 (XLogP3 = 1.1). NCBI, 2026. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
